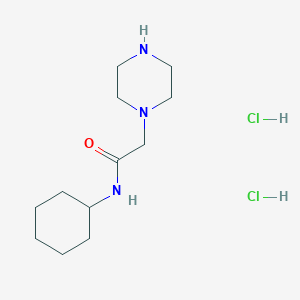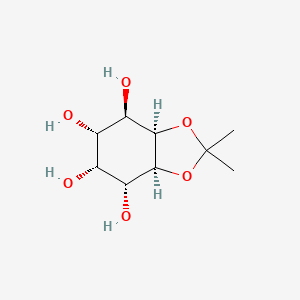
1,2-Isopropylidene D,L-myo-Inositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Isopropylidene D,L-myo-Inositol: is a derivative of myo-inositol, a cyclohexanehexol with significant biological importance. This compound is characterized by the presence of an isopropylidene group, which protects two hydroxyl groups on the inositol ring. It is widely used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene D,L-myo-Inositol can be synthesized through the selective protection of myo-inositol. The process typically involves the reaction of myo-inositol with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 1,2-Isopropylidene D,L-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted inositol derivatives.
科学研究应用
作用机制
The mechanism of action of 1,2-Isopropylidene D,L-myo-Inositol involves its conversion to myo-inositol and subsequent phosphorylation to form inositol phosphates. These inositol phosphates act as second messengers in various cellular signaling pathways, regulating processes such as calcium release, cell growth, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in inositol metabolism .
相似化合物的比较
myo-Inositol: The parent compound of 1,2-Isopropylidene D,L-myo-Inositol, widely present in nature and involved in various biological processes.
D-chiro-Inositol: An epimer of myo-inositol with distinct biological activities and therapeutic potential.
Scyllo-Inositol: Another stereoisomer of inositol with unique properties and applications in research.
Uniqueness: this compound is unique due to its protective isopropylidene group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
属性
分子式 |
C9H16O6 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
(3aS,4R,5R,6S,7R,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4+,5-,6-,7+,8-/m1/s1 |
InChI 键 |
RUICEADCEITZAL-PPOMMRCSSA-N |
手性 SMILES |
CC1(O[C@H]2[C@@H]([C@@H]([C@@H]([C@H]([C@H]2O1)O)O)O)O)C |
规范 SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


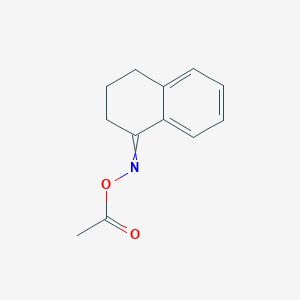
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
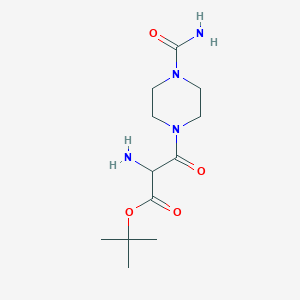
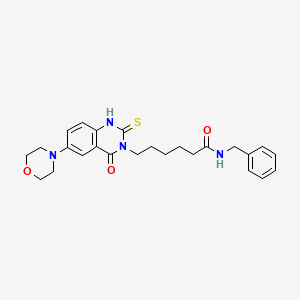
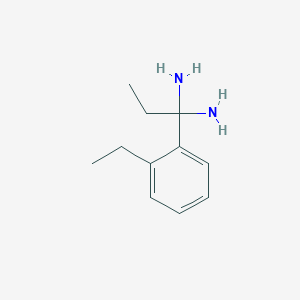
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
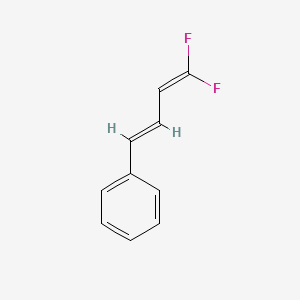
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
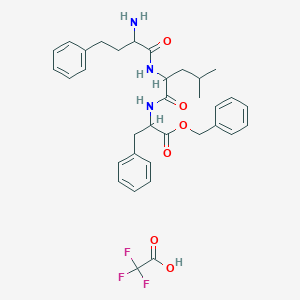
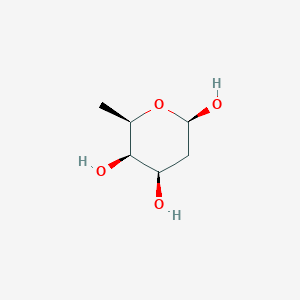


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
